![molecular formula C33H55N9O11 B564072 Splenopentin Acetate CAS No. 105184-37-0](/img/structure/B564072.png)
Splenopentin Acetate
Overview
Description
Splenopentin acetate is a synthetic immunomodulating peptide derived from the spleen. It consists of a sequence of five amino acids: arginine, lysine, glutamic acid, valine, and tyrosine. This compound is known for its ability to modulate the immune system, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of splenopentin acetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride (HF) or TFA.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Splenopentin acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences
Scientific Research Applications
Immunomodulatory Effects
Splenopentin acetate (RKEVY) has been shown to significantly augment the activity of human natural killer (NK) cells. Studies indicate that it enhances NK cell activity in vitro, which is crucial for the innate immune response against tumors and viral infections. Specifically, analogs of splenopentin have demonstrated a marked increase in NK cell cytotoxicity, suggesting potential applications in cancer immunotherapy .
Table 1: Effects of this compound on NK Cell Activity
Study Reference | NK Cell Activity Enhancement | Notes |
---|---|---|
Significant | Augmentation observed with specific analogs | |
Moderate | Variability noted among different peptide analogs |
Cancer Therapy
The potential of this compound extends to oncology, where it may play a role in enhancing the efficacy of cancer treatments. The immunomodulatory properties can be leveraged to boost the immune system's response to tumors. For instance, combining splenopentin with chemotherapeutic agents may improve outcomes by enhancing lymphocyte activation and proliferation .
Autoimmune Diseases
Research indicates that this compound could be beneficial in managing autoimmune conditions by modulating immune responses. Its ability to enhance T-cell transformation and influence cytokine production may help in balancing immune activity, potentially reducing the severity of autoimmune reactions .
Infectious Diseases
Given its role in boosting NK cell activity, this compound is being investigated for its applications in infectious diseases. The peptide's ability to enhance innate immunity could provide a therapeutic avenue for combating viral infections, including emerging pathogens like SARS-CoV-2 .
Case Study: SARS-CoV-2 Interaction
Recent studies have explored how peptides similar to splenopentin can inhibit viral entry into host cells by interfering with receptor interactions. This suggests a potential role for this compound in developing antiviral therapies .
Neuroprotection
Emerging research points to the neuroprotective effects of this compound. Its immunomodulatory properties may help mitigate neuroinflammation, which is significant in neurodegenerative diseases. By modulating inflammatory responses in the central nervous system, splenopentin could potentially be used as a therapeutic agent for conditions like Alzheimer's disease .
Mechanism of Action
Splenopentin acetate exerts its effects by interacting with various immune cells, including lymphocytes and macrophages. It promotes the production of cytokines, enhances immune cell proliferation, and supports immune cell migration. The molecular targets and pathways involved include the activation of specific receptors on immune cells, leading to the modulation of immune responses .
Comparison with Similar Compounds
Thymopentin: Another synthetic immunomodulating peptide with a similar amino acid sequence but derived from the thymus.
Thymopoietin: A thymic hormone with immunomodulatory properties.
Comparison:
Uniqueness: Splenopentin acetate is unique in its origin from the spleen and its specific amino acid sequence. It exhibits distinct immunomodulatory effects compared to thymopentin and thymopoietin.
Similarities: All three compounds share the ability to modulate the immune system and have potential therapeutic applications in immune-related disorders
Biological Activity
Splenopentin acetate is a synthetic pentapeptide derived from splenopentin, a fragment of the spleen-derived polypeptide. This compound has garnered attention due to its significant immunomodulatory properties , influencing both T and B lymphocyte activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₃₅H₅₉N₉O₁₃
- Molecular Weight : Approximately 813.91 g/mol
- Amino Acid Sequence : Arginine, Lysine, Glutamic Acid, Valine, Tyrosine
This compound exerts its biological effects primarily through interactions with various immune cells, including lymphocytes and macrophages. The compound promotes:
- Cytokine Production : Enhances the secretion of cytokines that are crucial for immune response regulation.
- Lymphocyte Proliferation : Stimulates the proliferation of T and B cells, essential for adaptive immunity.
- Immune Cell Migration : Facilitates the movement of immune cells to sites of infection or inflammation.
Table 1: Comparison of Immunomodulatory Peptides
Compound | Source | Mechanism of Action | Unique Properties |
---|---|---|---|
This compound | Spleen | Modulates T and B cell activity | Broad immunomodulatory effects |
Thymopentin | Thymus | Enhances T cell maturation | Primarily affects T cells |
Corticotropin | Pituitary | Stimulates adrenal hormone release | Involved in stress response |
Research Findings
- Lymphocyte Activation : Studies have shown that this compound significantly enhances lymphocyte activation. In vitro experiments demonstrated that concentrations ranging from 1 to 100 μM can augment natural killer (NK) cell activity without cytotoxic effects .
- Autoimmune Disease Models : In vivo studies indicated that this compound could restore immune balance in models of autoimmune diseases. For instance, administration at doses of 1 mg/kg three times a week resulted in increased numbers of antibody-forming cells in mice subjected to gamma irradiation .
- Cytokine Profile Modulation : Research indicates that this compound alters the cytokine profile in treated subjects, enhancing pro-inflammatory cytokines while also promoting anti-inflammatory responses in certain contexts. This dual action suggests its potential utility in managing conditions characterized by immune dysregulation.
Case Study 1: Autoimmune Response Modulation
In a controlled study involving mice with induced autoimmune conditions, this compound treatment led to a significant reduction in disease severity. The treated group exhibited enhanced lymphocyte counts and improved cytokine profiles compared to the control group, suggesting that this compound effectively modulates autoimmune responses.
Case Study 2: Cancer Immunotherapy
Recent investigations have explored the use of this compound in cancer immunotherapy. In preclinical trials, it was found to enhance the efficacy of checkpoint inhibitors by increasing T cell infiltration into tumors and enhancing their cytotoxic functions against cancer cells.
Properties
IUPAC Name |
acetic acid;4-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51N9O9.2C2H4O2/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35;2*1-2(3)4/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36);2*1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGQADLDXWXFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59N9O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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